MIC of Tetracyclic Quinolone No. 5290 Against Norfloxacin- and Ciprofloxacin-Resistant S. aureus Strains
Tetracyclic quinolone No. 5290 demonstrates potent, retained activity against clinically isolated S. aureus strains exhibiting moderate resistance to norfloxacin and ciprofloxacin [1]. In a head-to-head comparison, the MIC of No. 5290 remained at 0.05 μg/mL for both quinolone-susceptible strains and 4 out of 5 norfloxacin- and ciprofloxacin-moderately resistant strains, whereas the comparators' MICs increased significantly against the resistant strains [1].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Target Compound Data | MIC: 0.05 μg/mL |
| Comparator Or Baseline | Norfloxacin (MIC: 25-50 μg/mL) and Ciprofloxacin (MIC: 3.13-12.5 μg/mL) for moderately resistant strains; Norfloxacin (≤6.25 μg/mL) and Ciprofloxacin (≤1.56 μg/mL) for susceptible strains |
| Quantified Difference | No. 5290 MIC remains 0.05 μg/mL regardless of resistance status, representing a 500- to 1000-fold lower MIC than norfloxacin and a 62.6- to 250-fold lower MIC than ciprofloxacin against resistant strains |
| Conditions | In vitro susceptibility testing of 25 clinical S. aureus isolates from Japan (1988-1989); MIC determined by agar dilution method |
Why This Matters
For procurement in antimicrobial resistance research, this data quantifies No. 5290's unique ability to circumvent common quinolone resistance mechanisms in S. aureus, a feature not observed with norfloxacin or ciprofloxacin.
- [1] Kotera Y, et al. Antibacterial activity of a new tetracyclic quinolone, No. 5290, against norfloxacin- and ciprofloxacin-resistant strains of Staphylococcus aureus. Chem Pharm Bull (Tokyo). 1991;39(10):2644-6. PMID: 1666861. View Source
